molecular formula C8H9F3N2S2 B14064727 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14064727
M. Wt: 254.3 g/mol
InChI Key: LQDJYKLLIOLVRL-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of methylthio and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a hydrazine group. One common method involves the trifluoromethylthiolation of a suitable phenyl precursor, followed by methylthiolation and subsequent hydrazine introduction. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethylthio group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The hydrazine moiety may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine
  • 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine
  • 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine

Comparison: Compared to similar compounds, 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine is unique due to the specific positioning of the methylthio and trifluoromethylthio groups on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C8H9F3N2S2

Molecular Weight

254.3 g/mol

IUPAC Name

[2-methylsulfanyl-3-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2S2/c1-14-7-5(13-12)3-2-4-6(7)15-8(9,10)11/h2-4,13H,12H2,1H3

InChI Key

LQDJYKLLIOLVRL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1SC(F)(F)F)NN

Origin of Product

United States

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